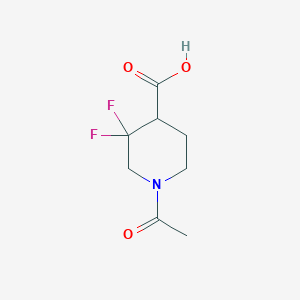

1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid

Description

1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid (C₁₃H₁₅F₂NO₂) is a fluorinated piperidine derivative characterized by:

- Acetyl group at position 1.

- 3,3-Difluoro substitution on the piperidine ring.

- Carboxylic acid at position 3.

Its molecular weight is approximately 227.22 g/mol (free acid form, derived from CID 90101462 in ). NMR data () reveals distinct ¹⁹F signals at δ = -100.9 and -106.3 ppm, indicative of the geminal difluoro moiety’s electronic environment .

Properties

Molecular Formula |

C8H11F2NO3 |

|---|---|

Molecular Weight |

207.17 g/mol |

IUPAC Name |

1-acetyl-3,3-difluoropiperidine-4-carboxylic acid |

InChI |

InChI=1S/C8H11F2NO3/c1-5(12)11-3-2-6(7(13)14)8(9,10)4-11/h6H,2-4H2,1H3,(H,13,14) |

InChI Key |

RYTSKZPGQFNOKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(C(C1)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid typically involves the fluorination of piperidine derivatives. The process may include steps such as hydrogenation, cyclization, and cycloaddition . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide in-stock or backordered impurities, bulk custom synthesis, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: The compound is utilized in biochemical assays and as a probe for studying biological pathways.

Industry: The compound’s unique reactivity and selectivity make it valuable for industrial processes, including the production of high-purity chemicals

Mechanism of Action

The mechanism of action of 1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Piperidinecarboxylic Acids

1-(tert-Butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid (CAS 1303972-81-7)

- Structural Differences : Replaces the acetyl group with a tert-butoxycarbonyl (BOC) protecting group.

- Similarity Score : 0.94 (), indicating high structural overlap.

- Impact : The BOC group enhances steric bulk and alters deprotection requirements (acidic conditions vs. acetyl’s base sensitivity). Molecular weight increases to ~265.26 g/mol.

1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS 1303974-60-8)

- Structural Differences : Single fluorine at position 3 and a benzyloxycarbonyl (Cbz) group.

- Molecular Weight : 281.28 g/mol ().

- Reduced fluorination (mono- vs. di-) may lower electronegativity and alter reactivity .

3,3-Difluoropiperidine-4-carboxylic Acid Hydrochloride (11b·HCl, )

Piperidinecarboxylic Acids with Alternative Substituents

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

- Structural Differences : Ethoxycarbonyl group instead of acetyl.

- Properties: Molecular formula C₉H₁₅NO₄ (MW 201.22 g/mol). Reduced fluorination and smaller substituent enhance flexibility and solubility. Synthetic protocols () highlight milder reaction conditions compared to fluorinated analogs .

1-(Trifluoroacetyl)-4-piperidinecarboxylic acid (CAS 126501-70-0)

- Structural Differences : Trifluoroacetyl group replaces acetyl.

- Impact : Increased electronegativity from three fluorine atoms may enhance metabolic stability but reduce solubility. Molecular weight rises to ~237.16 g/mol () .

Difenoxilic Acid ()

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Fluorination | Notable Properties |

|---|---|---|---|---|---|---|

| 1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid | - | C₁₃H₁₅F₂NO₂ | 227.22 | Acetyl, 3,3-diF, COOH | Di-fluoro | High electronegativity, moderate solubility |

| 1-(tert-Butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid | 1303972-81-7 | C₁₁H₁₇F₂NO₄ | 265.26 | BOC, 3,3-diF, COOH | Di-fluoro | Enhanced steric bulk, acid-labile |

| 1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid | 1303974-60-8 | C₁₄H₁₆FNO₄ | 281.28 | Cbz, 3-F, COOH | Mono-fluoro | Aromatic, lipophilic |

| 3,3-Difluoropiperidine-4-carboxylic Acid Hydrochloride | - | C₆H₉F₂NO₂·HCl | 203.60 | 3,3-diF, COOH | Di-fluoro | Simple scaffold, high solubility |

| Difenoxilic Acid Hydrochloride | - | C₂₈H₂₈N₂O₂·HCl | 460.90 | Diphenylpropyl, COOH | None | Pharmacologically active, low solubility |

Research Implications

- Fluorination Effects: The geminal difluoro substitution in this compound enhances metabolic stability and electron-withdrawing properties compared to mono-fluorinated analogs .

- Synthetic Challenges : Fluorination and acetyl group introduction may require specialized reagents (e.g., DAST for fluorination), as seen in hydrolysis protocols () .

Biological Activity

1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C8H10F2N2O2

- Molecular Weight : 194.18 g/mol

- IUPAC Name : this compound

This compound exhibits its biological activity primarily through interactions with specific protein targets. The difluoromethyl group enhances lipophilicity, which can influence the compound's ability to penetrate biological membranes and interact with intracellular targets.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit the activity of serine hydrolases, which play crucial roles in various physiological processes.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies reveal that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Case Studies

- Inhibition of Serine Hydrolases :

- Antimicrobial Activity :

Data Tables

| Activity | IC50 (µM) | Target |

|---|---|---|

| Serine Hydrolase Inhibition | 25 | Serine Hydrolase A |

| Antimicrobial Efficacy | 30 | E. coli |

| Antimicrobial Efficacy | 20 | Staphylococcus aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.